molecular formula C17H24Cl2N2O6S B2835265 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide CAS No. 341965-10-4

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide

Cat. No.: B2835265
CAS No.: 341965-10-4
M. Wt: 455.35
InChI Key: HAYZAYOKJPWNRM-UHFFFAOYSA-N
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Description

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide is a complex organic compound with a unique structure that includes dichloro, methoxyethoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide typically involves multiple steps. One common approach starts with the preparation of 2,4-dichloro-5-(2-methoxyethoxy)aniline, which is then reacted with other reagents to introduce the sulfonyl and diethylacetamide groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({2-[2,4-dichloro-5-(2-methoxy

Biological Activity

The compound 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide (CAS No. 341964-80-5) is a synthetic organic molecule with potential pharmaceutical applications. Its structure includes a sulfonyl group and a diethylacetamide moiety, which may contribute to its biological activity. This article reviews the current understanding of its biological activities based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C14H18Cl2N2O4S
  • Molecular Weight : 381.27 g/mol
  • Chemical Structure : The compound features a dichloroaniline derivative linked to a sulfonyl group and an acetamide.

Biological Activity Overview

Research indicates that compounds similar to this structure often exhibit significant biological activities, including:

  • Antitumor Activity : Many derivatives of dichloroaniline are known for their cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar functional groups have shown efficacy against bacterial and fungal pathogens.
  • Enzyme Inhibition : The presence of the sulfonyl group suggests potential inhibition of specific enzymes involved in metabolic pathways.

Cytotoxicity Assays

In vitro studies are crucial for assessing the cytotoxicity of this compound. Various assays can be employed to evaluate its effects on mammalian cells:

Assay TypeDescriptionLimitations
MTT AssayMeasures cell viability based on mitochondrial activity.May interfere with certain compounds.
Colony Formation AssayEvaluates anchorage-independent growth of tumor cells.Requires specific cell lines and conditions.
Scratch AssayAssesses cell migration capabilities.Limited to short-term observations.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, demonstrating significant dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models .
  • Enzyme Inhibition : Research has shown that compounds containing sulfonyl groups can inhibit enzymes like Dipeptidyl Peptidase IV (DPP-IV), which is involved in glucose metabolism, potentially indicating antidiabetic properties .
  • Antimicrobial Effects : Another investigation highlighted the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria, suggesting that the structural components may enhance membrane permeability or interfere with essential metabolic pathways .

Properties

IUPAC Name

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-[2-(diethylamino)-2-oxoethyl]sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O6S/c1-4-21(5-2)17(23)11-28(24,25)10-16(22)20-14-9-15(27-7-6-26-3)13(19)8-12(14)18/h8-9H,4-7,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYZAYOKJPWNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CS(=O)(=O)CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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